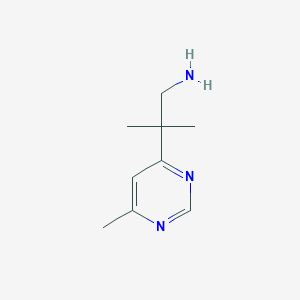
16-Bromo-17-hydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Bromo-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid derivative. It is a brominated analog of 17-hydroxyprogesterone, which is a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones, including cortisol and androgens . The compound has a molecular formula of C21H29BrO3 and a molecular weight of 409.357 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione typically involves the bromination of 17-hydroxyprogesterone. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 16th position . The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
16-Bromo-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The carbonyl groups at the 3rd and 20th positions can be reduced to form hydroxyl groups.
Substitution: The bromine atom at the 16th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-bromo-17-oxopregn-4-ene-3,20-dione.
Reduction: Formation of 16-bromo-17-hydroxypregn-4-ene-3,20-diol.
Substitution: Formation of various 16-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-Bromo-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its effects on steroid hormone pathways and receptor interactions.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and anti-inflammatory treatments.
Industry: Used in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to progesterone receptors and modulates their activity, influencing the expression of target genes involved in various physiological processes. The bromine atom at the 16th position enhances the compound’s binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structure but lacking the bromine atom at the 16th position.
16,17-Epoxypregn-4-ene-3,20-dione: A structurally related compound with an epoxide group at the 16th and 17th positions.
6alpha-Fluoro-17-hydroxypregn-4-ene-3,20-dione acetate: A fluorinated analog with different pharmacological properties.
Uniqueness
16-Bromo-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the bromine atom at the 16th position, which enhances its binding affinity and selectivity for steroid hormone receptors. This structural modification also influences its chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
28018-91-9 |
|---|---|
Molecular Formula |
C21H29BrO3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29BrO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
InChI Key |
YDPHCPYUXBKCBQ-CWNZLVRBSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)Br)O |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
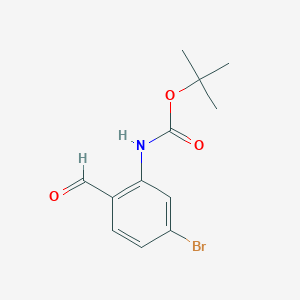
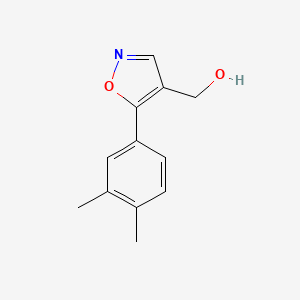
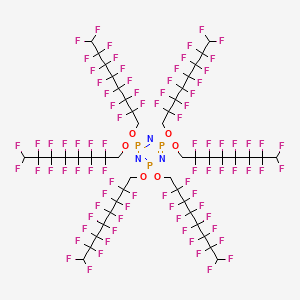

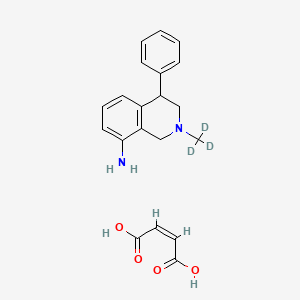
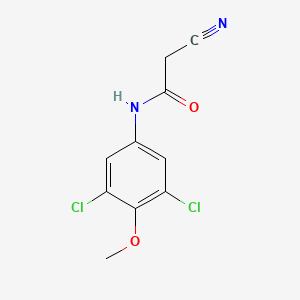
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
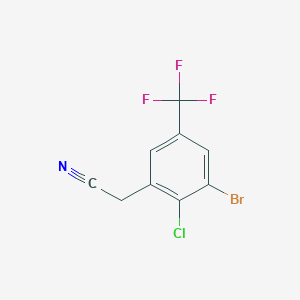
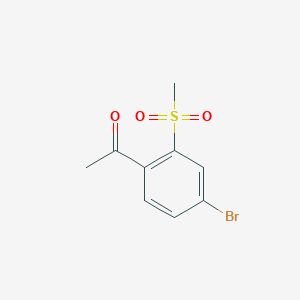
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
